Ethyl 3-(pyrimidin-2-yloxy)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate is represented by the formula C13H12N2O3 . The InChI code for this compound is 1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular weight of 244.25 . The compound is stable at room temperature .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
- Pyrimidines, including compounds related to Ethyl 3-(pyrimidin-2-yloxy)benzoate, are important in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrimidine derivatives under specific conditions, like microwave irradiation, is a crucial aspect of medicinal chemistry (Leyva-Acuña et al., 2020).
Herbicidal Applications
- This compound derivatives, such as ZJ0273, are used as broad-spectrum herbicidal ingredients for weed control in agricultural settings, specifically in oilseed rape cultivation in China (Yang et al., 2008).
- The synthesis of intermediates for herbicides like Bispyribac-sodium involves compounds related to this compound, showcasing its application in developing effective herbicidal agents (Li Yuan-xiang, 2008).
Molecular Synthesis Techniques
- This compound is involved in methodologies like hydrogenolysis and desulfonylation in the synthesis of α-fluoro esters, a technique useful in the synthesis of various organic compounds (Wnuk et al., 2000).
Environmental and Biological Studies
- Derivatives of this compound, such as chlorimuron-ethyl, are studied for their environmental impact and degradation by microorganisms like Aspergillus niger. This research provides insights into the environmental behavior and fate of such compounds (Sharma et al., 2012).
Pharmaceutical Development
- This compound related compounds have been studied for their potential in pharmaceutical applications. For instance, Dabigatran etexilate tetrahydrate, a derivative, showcases the versatility of these compounds in drug development (Liu et al., 2012).
Antifolate Research
- Compounds structurally related to this compound are synthesized as potential dihydrofolate reductase inhibitors, showing their significance in antifolate and antitumor research (Gangjee et al., 2007).
Safety and Hazards
The safety information available indicates that Ethyl 3-(pyrimidin-2-yloxy)benzoate may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mechanism of Action
Biochemical Pathways
It has been suggested that this compound may have an impact on enzyme activities and microbial populations in the soil .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Ethyl 3-(pyrimidin-2-yloxy)benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(pyrimidin-2-yloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition is crucial in regulating protein turnover and maintaining cellular homeostasis. Additionally, this compound interacts with dehydrogenases, enzymes involved in oxidation-reduction reactions, thereby influencing cellular metabolism .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation and altered metabolic flux. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function. At high doses, this compound can cause toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics. This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate cellular processes effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with its target biomolecules and exert its effects on cellular function .
Properties
IUPAC Name |
ethyl 3-pyrimidin-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUMKMLXXXCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695136 | |
Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-51-1 | |
Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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